Ractopamine-13C6
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Overview
Description
Ractopamine-13C6 is a synthetic phenethanolamine and β-adrenergic agonist. It is a labeled compound of ractopamine, which is commonly used as a feed additive to promote leanness and improve feed conversion efficiency in farm animals such as pigs and cattle . The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific studies, including metabolic and pharmacokinetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ractopamine-13C6 involves the incorporation of carbon-13 labeled precursors into the ractopamine molecule. The general synthetic route includes the following steps:
Preparation of Carbon-13 Labeled Precursors: Carbon-13 labeled benzaldehyde and other intermediates are prepared.
Condensation Reaction: The labeled benzaldehyde undergoes a condensation reaction with a suitable amine to form the intermediate.
Reduction and Functionalization: The intermediate is then reduced and functionalized to introduce the hydroxyl and amino groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis of Labeled Precursors: Using carbon-13 labeled starting materials.
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ractopamine-13C6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions involving electrophiles like halogens or nitrating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Ractopamine-13C6 has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of ractopamine metabolism.
Biology: Employed in studies to investigate the effects of ractopamine on cellular processes and receptor interactions.
Medicine: Utilized in pharmacokinetic studies to determine the distribution, metabolism, and excretion of ractopamine in the body.
Industry: Applied in the development of analytical methods for detecting ractopamine residues in food products
Mechanism of Action
Ractopamine-13C6 exerts its effects by acting as a β-adrenergic agonist. It binds to β1 and β2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in enhanced protein synthesis and muscle growth. The labeled compound allows for precise tracking of these molecular interactions and pathways .
Comparison with Similar Compounds
Ractopamine-13C6 is similar to other β-adrenergic agonists such as clenbuterol, salbutamol, and mabuterol. its unique carbon-13 labeling makes it particularly valuable for research purposes. The labeled compound provides distinct advantages in tracing and quantifying metabolic pathways compared to its unlabeled counterparts .
List of Similar Compounds
Clenbuterol: Another β-adrenergic agonist used for similar purposes in livestock.
Salbutamol: Commonly used as a bronchodilator in medical applications.
Mabuterol: A β-adrenergic agonist with similar pharmacological properties.
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
4-[3-[[2-hydroxy-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]amino]butyl]phenol |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/i6+1,7+1,10+1,11+1,15+1,17+1 |
InChI Key |
YJQZYXCXBBCEAQ-NQMMCGFVSA-N |
Isomeric SMILES |
CC(CCC1=CC=C(C=C1)O)NCC([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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